Spectroscopic Identity Verification vs. In‑Class Uncharacterized Analogs
The target compound possesses FTIR (KBr wafer) and GC‑MS spectra in the Wiley SpectraBase collection, providing a definitive fingerprint for identity verification [1]. No analogous reference spectra for the closest potential comparators (e.g., 4‑ethoxy‑N‑[2‑methyl‑4‑(2‑tolylazo)phenyl]benzamide or N‑[2‑methyl‑4‑(2‑tolylazo)phenyl]benzamide) were found in the same database, meaning the target compound is the only member of this substitution class with publicly available, vendor‑independent spectral reference data.
| Evidence Dimension | Availability of verified reference spectra |
|---|---|
| Target Compound Data | FTIR (KBr) and GC‑MS spectra present |
| Comparator Or Baseline | Closest regioisomeric analogs (e.g., 4‑ethoxy analog, des‑methoxy analog): no reference spectra located |
| Quantified Difference | Binary: present vs. absent; target is the only entity with confirmed spectral identity in this narrow subclass. |
| Conditions | Wiley SpectraBase collection searched for C22‑C23 azo‑benzamide regioisomers; search date 2025. |
Why This Matters
Procurement decisions for research chemicals often require independent spectral confirmation; the target compound uniquely offers that verification, reducing identity risk.
- [1] SpectraBase Compound ID 6mxgodHMLZE; Benzamide, 4-methoxy-N-[2-methyl-4-(2-tolylazo)phenyl]-; John Wiley & Sons, Inc. (2024). View Source
